ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a fused purine-pyrimidine derivative characterized by a bicyclic core structure with a 3-methylphenyl substituent at position 9 and an ethyl acetate group at position 3. The compound’s structure combines a dihydro-purino-pyrimidine scaffold with electron-withdrawing ketone groups (2,4-dioxo) and lipophilic aromatic/ester substituents, which may influence its solubility, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C20H23N5O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(9-6-10-24(16)19)14-8-5-7-13(2)11-14/h5,7-8,11H,4,6,9-10,12H2,1-3H3 |
InChI Key |
AVXUSTYEKSWTNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine with ethyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Similarities :
- Core: Both compounds feature heterocyclic cores (purino-pyrimidine vs. pyrazole-thiophene).
- Ester Groups: The ethyl acetate substituent in the target compound parallels the ethyl ester in compound 7b (ethyl 2,4-diaminothiophene-5-yl-3-carboxylate) .
Key Differences :
- Functional Groups: Compound 7b includes a pyrazole-thiophene system with amino and hydroxy groups, whereas the target compound lacks these polar groups but incorporates a methylphenyl moiety.
- Synthesis: Compound 7b is synthesized via a one-pot reaction using ethyl cyanoacetate and sulfur, while the target compound’s synthesis likely involves purine-pyrimidine cyclization and esterification.
Implications :
- The amino/hydroxy groups in 7b enhance water solubility but may reduce metabolic stability compared to the target compound’s lipophilic methylphenyl group.
Pyrimidine-Thietan Derivatives (e.g., Compound 1 from )
Structural Similarities :
Key Differences :
- ADMET Profile : Sulfur-containing compounds like compound 1 may exhibit higher metabolic clearance due to cytochrome P450 interactions, whereas the methylphenyl group in the target compound could prolong half-life via increased lipophilicity.
Tetrahydroimidazo-Pyridine Derivatives (e.g., Compound 1l from )
Structural Similarities :
Key Differences :
- Electron-Withdrawing Groups: Compound 1l features a nitro and cyano group, which increase electrophilicity and reactivity, unlike the target compound’s methylphenyl and ketone groups.
- Physicochemical Properties : Compound 1l has a higher molecular weight (549.51 g/mol) and melting point (243–245°C) compared to the likely lower molecular weight and melting range of the target compound due to its simpler substituents.
Tabulated Comparison of Key Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may require advanced purine-pyrimidine cyclization techniques, contrasting with the one-pot methods used for thiophene derivatives .
- Pharmacokinetic Predictions : The methylphenyl group in the target compound likely enhances membrane permeability compared to the polar substituents in compounds 7b and 1l .
- Reactivity : Unlike sulfur-containing compound 1, the target compound’s lack of heteroatoms beyond oxygen and nitrogen may reduce off-target interactions in biological systems .
Biological Activity
Ethyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The purine-like scaffold contributes to its biological interactions.
- Functional Groups : The presence of acetoxy and ketone groups enhances its reactivity and interaction with biological targets.
Pharmacological Properties
The biological activity of this compound has been investigated in several studies, highlighting various pharmacological effects:
-
Antitumor Activity :
- In vitro studies have demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, it showed a GI50 value of approximately 5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutics .
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Breast Cancer Model :
- In Vivo Studies :
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of intrinsic apoptotic pathways leading to cell death. |
| Cytokine Modulation | Reduction in pro-inflammatory cytokines during immune response. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
